cis-2-Bromo-cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

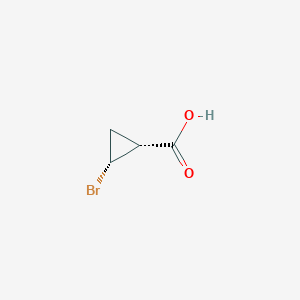

cis-2-Bromo-cyclopropanecarboxylic acid: is an organic compound with the molecular formula C4H5BrO2. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of the cyclopropane ring, and a carboxylic acid group is attached to the first carbon. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Bromo-cyclopropanecarboxylic acid typically involves the bromination of cyclopropanecarboxylic acid. One common method is the addition of bromine to cyclopropanecarboxylic acid in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The cyclopropane ring’s strain drives regioselective ring-opening under electrophilic or radical conditions. Key pathways include:

-

Mechanistic Notes :

Nucleophilic Substitution at the Bromine Center

The bromine atom participates in SN₂-type displacements with organometallic reagents:

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methyllithium | –78°C, THF | 1-Methyl-cyclopropanecarboxylic acid | 80–90% | |

| Grignard reagents | 0°C, ether | Alkyl-substituted cyclopropanes | 50–75% |

-

Steric Effects : The cis-configuration directs nucleophilic attack to the less hindered cyclopropane carbon, favoring retention of ring integrity .

Decarboxylation Pathways

Decarboxylation is triggered thermally or via halogenation:

| Conditions | Products | Yield | References |

|---|---|---|---|

| 290°C (neat) | Bromostyrene derivatives | 60% | |

| HgO/Br₂, 120°C | 1-Bromo-1-methylcyclopropane | 95% | |

| Acidic hydrolysis (H₂SO₄) | β,γ-Unsaturated bromoalkenes | 70–85% |

-

Key Insight : Decarboxylative halogenation proceeds via a bromine(I) intermediate, enabling efficient C–Br bond formation .

Esterification and Functional Group Interconversion

The carboxylic acid group undergoes standard derivatization:

Isomerization and Stability

The cis-configuration is thermally stable but isomerizes under basic conditions:

| Conditions | Observation | References |

|---|---|---|

| NaOH (aq.), CO₂ bubbling | Selective precipitation of cis-isomer | |

| Heating (>150°C) | Partial conversion to trans-isomer |

Applications De Recherche Scientifique

Organic Synthesis

Cis-2-Bromo-cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. Its reactivity allows for:

- Substitution Reactions : It can undergo nucleophilic substitution to yield various substituted cyclopropane derivatives, which are essential in creating complex organic molecules.

- Oxidation and Reduction Reactions : The compound can be oxidized to produce oxidized cyclopropane compounds or reduced to yield alcohol derivatives, expanding its utility in synthetic pathways .

Biological Studies

In biological research, this compound has been explored for its potential in:

- Enzyme Inhibition Studies : The compound has been used to investigate enzyme-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.

- Medicinal Chemistry : Research has focused on its potential as a pharmaceutical agent, particularly in developing new drugs targeting specific diseases. The compound's structure-activity relationship (SAR) has been studied to optimize its efficacy against various biological targets.

Agricultural Chemistry

This compound is utilized in the synthesis of agrochemicals. Its derivatives are being explored for their effectiveness as pesticides and herbicides, contributing to sustainable agricultural practices .

Case Study 1: Synthesis of Cyclopropane Derivatives

A study demonstrated the use of this compound in synthesizing cyclopropane-containing natural products through asymmetric Simmons-Smith cyclopropanation. This method yielded high enantiomeric excesses, showcasing the compound's utility in producing chiral intermediates necessary for pharmaceutical applications .

Research highlighted the biological activity of this compound derivatives against specific bacterial strains. Modifications to the cyclopropane ring significantly influenced antimicrobial potency, suggesting potential therapeutic applications in treating bacterial infections.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of cis-2-Bromo-cyclopropanecarboxylic acid involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carboxylic acid group can participate in various reactions, including esterification and amidation, contributing to the compound’s versatility in chemical synthesis.

Comparaison Avec Des Composés Similaires

trans-2-Bromo-cyclopropanecarboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the bromine and carboxylic acid groups.

2-Chloro-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

Cyclopropanecarboxylic acid: The parent compound without the bromine substitution.

Uniqueness: cis-2-Bromo-cyclopropanecarboxylic acid is unique due to its specific cis configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct chemical properties compared to its chlorine or unsubstituted counterparts.

Propriétés

IUPAC Name |

(1R,2R)-2-bromocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVGTCMSVLBCD-STHAYSLISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.